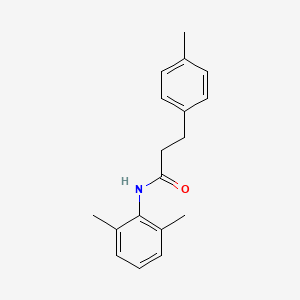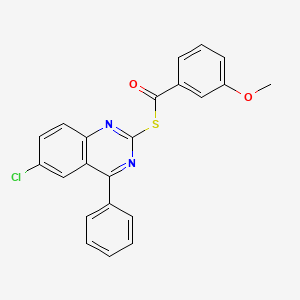
2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide
Übersicht
Beschreibung
2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide, also known as BITA, is a chemical compound that has been widely studied for its potential applications in scientific research. BITA is a thiazole-based compound that has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. In
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to have antioxidant properties, which could make it useful in the prevention and treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been found to have antitumor properties, which suggest that it could be useful in the development of new cancer treatments.
Wirkmechanismus
The exact mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide is not yet fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, oxidative stress, and tumor growth. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins, as well as the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which suggests that it may work by disrupting the signaling pathways involved in tumor growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. This compound has been shown to inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), as well as the activity of COX-2. This compound has also been found to scavenge free radicals and protect against oxidative stress-induced damage in vitro. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide has several advantages for use in lab experiments, including its well-characterized chemical structure and known mechanism of action. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are some limitations to the use of this compound in lab experiments. For example, this compound has relatively low solubility in aqueous solutions, which can make it difficult to work with in some assays. Additionally, the exact concentration and dosing of this compound required for specific assays may vary depending on the experimental conditions, which can make it challenging to optimize experimental protocols.
Zukünftige Richtungen
There are several future directions for research on 2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide. One area of interest is the development of new this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for inflammatory and oxidative stress-related diseases such as rheumatoid arthritis, multiple sclerosis, Alzheimer's, and Parkinson's. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify the specific signaling pathways and enzymes targeted by the compound. Finally, the potential of this compound as a cancer treatment should be further explored, including the development of new this compound derivatives with improved antitumor properties and the investigation of potential combination therapies with other cancer treatments.
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-propan-2-yloxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-12(2)22-14-9-7-13(8-10-14)19-17(21)11-23-18-20-15-5-3-4-6-16(15)24-18/h3-10,12H,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVLHLPVSGCQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4677722.png)
![2-(4,5-dibromo-2-thienyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4677730.png)
![4-chloro-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide](/img/structure/B4677739.png)
![N'-({5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4677742.png)
![N-[3-(dimethylamino)propyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4677746.png)
![3-[(4-bromophenoxy)methyl]-N'-[1-methyl-2-(3-methyl-1H-pyrazol-1-yl)ethylidene]benzohydrazide](/img/structure/B4677760.png)
![ethyl 5-cyano-4-methyl-2-[(4-methyl-3,5-dinitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4677783.png)
![N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4677789.png)
![[1-(2-phenylethyl)-2-piperidinyl]methanol](/img/structure/B4677803.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4677808.png)
![1-(diphenylmethyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B4677814.png)
